molecular formula C11H13NO3 B12446559 Methyl 3-[ethoxy(imino)methyl]benzoate CAS No. 749199-99-3

Methyl 3-[ethoxy(imino)methyl]benzoate

Cat. No.: B12446559
CAS No.: 749199-99-3
M. Wt: 207.23 g/mol
InChI Key: PJIXODKQPRBKRA-UHFFFAOYSA-N
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Description

Methyl 3-[ethoxy(imino)methyl]benzoate is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy(imino)methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[ethoxy(imino)methyl]benzoate can be synthesized through a multi-step process involving the reaction of methyl 3-formylbenzoate with ethoxyamine. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[ethoxy(imino)methyl]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 3-[ethoxy(imino)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-[ethoxy(imino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological systems, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[ethoxy(imino)methyl]benzoate is unique due to the presence of the ethoxy(imino)methyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

749199-99-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-(C-ethoxycarbonimidoyl)benzoate

InChI

InChI=1S/C11H13NO3/c1-3-15-10(12)8-5-4-6-9(7-8)11(13)14-2/h4-7,12H,3H2,1-2H3

InChI Key

PJIXODKQPRBKRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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